molecular formula C9H13NO2 B13039779 1-Amino-1-(2-hydroxyphenyl)propan-2-OL

1-Amino-1-(2-hydroxyphenyl)propan-2-OL

Cat. No.: B13039779
M. Wt: 167.20 g/mol
InChI Key: JXKFVSLCCUBGIK-UHFFFAOYSA-N
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Description

1-Amino-1-(2-hydroxyphenyl)propan-2-OL is an organic compound with the molecular formula C9H13NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-(2-hydroxyphenyl)propan-2-OL can be synthesized through several methods. One common method involves the reaction of 2-hydroxyacetophenone with nitromethane in the presence of a base to form a nitro alcohol intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol.

Another method involves the reaction of 2-hydroxybenzaldehyde with nitroethane under basic conditions to form a nitro alcohol, which is subsequently reduced to the amino alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The nitro alcohol intermediate is typically produced in bulk and then subjected to catalytic hydrogenation using palladium or platinum catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(2-hydroxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogenation or other reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted amino alcohols and derivatives.

Scientific Research Applications

1-Amino-1-(2-hydroxyphenyl)propan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may act as an enzyme inhibitor or activator, depending on the specific target and context.

Comparison with Similar Compounds

1-Amino-1-(2-hydroxyphenyl)propan-2-OL can be compared with other similar compounds, such as:

    1-Amino-2-propanol: A simpler amino alcohol with similar functional groups but lacking the aromatic ring.

    2-Amino-1-phenylethanol: Another amino alcohol with an aromatic ring, but with a different carbon chain structure.

    1-Amino-1-phenylpropan-2-OL: A compound with a similar structure but with different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(1-amino-2-hydroxypropyl)phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3

InChI Key

JXKFVSLCCUBGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1O)N)O

Origin of Product

United States

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